molecular formula C9H7NO B1493623 Isoquinolin-6-ol CAS No. 7651-82-3

Isoquinolin-6-ol

Cat. No. B1493623
CAS RN: 7651-82-3
M. Wt: 145.16 g/mol
InChI Key: GPVPDRHTRGTSIH-UHFFFAOYSA-N
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Description

Isoquinolin-6-ol, also known as 6-Hydroxyisoquinoline, is a white to light yellow crystal powder . It is used in proteomics research, particularly in the preparation of isoquinoline derivatives which act as protease inhibitors against trypsin .


Synthesis Analysis

Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other methods include the use of aromatic aldehydes and aminoacetal in producing isoquinolines by cyclization under acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO . It has a molecular weight of 145.16 . The structure consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Chemical Reactions Analysis

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 332.1±15.0 °C at 760 mmHg, and a melting point of 220ºC . It has a molar refractivity of 43.77 and a topological polar surface area (TPSA) of 33.12 Ų .

Scientific Research Applications

  • Nucleic Acid-Binding Applications and Drug Design : Isoquinoline alkaloids, including Isoquinolin-6-ol derivatives, have shown potential in interacting with nucleic acids, which can be exploited in drug design. These interactions are significant for developing new compounds with therapeutic applications, particularly in cancer treatment (Bhadra & Kumar, 2011).

  • Broad Pharmacological Properties : Isoquinoline N-oxide alkaloids from various plants exhibit a range of biological activities, including antimicrobial, antibacterial, antitumor, and other pharmacological effects. These compounds are being explored for new potential applications in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

  • Selective Renal Vasodilator Properties : Isoquinolin-3-ol derivatives have been studied for their selective renal vasodilating profile, which indicates potential applications in treating kidney-related cardiovascular conditions (Kanojia et al., 1989).

  • Role in Drug Discovery and Clinical Applications : Isoquinoline analogs are structurally diverse and have a wide range of biological characteristics, making them a focus of therapeutic research for ailments like tumors, respiratory diseases, infections, and cardiovascular diseases (Luo et al., 2020).

  • Anticancer Effects : Isoquinoline alkaloids-enriched herbal plants have been traditionally used for their anti-inflammatory, antimicrobial, and analgesic effects. Recent research suggests their potential in cancer treatment through mechanisms like cell cycle arrest, apoptosis, and autophagy (Yun et al., 2021).

  • Marine Sponge Derivatives with Cytotoxic Properties : Isoquinoline alkaloids isolated from marine sponges have shown cytotoxicity against human tumor cell lines, indicating potential applications in cancer therapy (Rashid, Gustafson, & Boyd, 2001).

Safety and Hazards

Isoquinolin-6-ol is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

Isoquinolin-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form adducts with Lewis acids such as boron trifluoride (BF3) and protonates to form salts upon treatment with strong acids like hydrochloric acid (HCl) . These interactions suggest that this compound can act as a weak base, similar to pyridine, and participate in acid-base reactions. Additionally, this compound’s ability to dissolve in organic solvents like ethanol, acetone, and diethyl ether makes it a versatile compound for biochemical studies .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, isoquinoline alkaloids, which include this compound, have demonstrated anticancer activity by inducing apoptosis and arresting the cell cycle . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, highlighting the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, isoquinoline derivatives have been found to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is known to be a stable compound under standard laboratory conditions, but it can degrade when exposed to strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . High doses of this compound can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of this compound to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and its relevance in pharmacokinetics studies.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs) and accumulate in specific tissues . The distribution of this compound within the body can affect its therapeutic efficacy and toxicity, making it essential to understand its transport mechanisms for drug development.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVPDRHTRGTSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997883, DTXSID70901676
Record name Isoquinolin-6(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_812
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7651-82-3
Record name 6-Isoquinolinol
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URL https://commonchemistry.cas.org/detail?cas_rn=7651-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-6-ol
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Record name Isoquinolin-6(2H)-one
Source EPA DSSTox
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Record name Isoquinolin-6-ol
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Synthesis routes and methods I

Procedure details

6-Methoxyisoquinoline (16 g, 0.1M) and 48% aqueous HBr (600 ml) were refluxed together for 6 hours and the mixture was then evaporated to dryness in vacuo. The residue was dissolved in H2O and basified with solid Na2CO3. The resulting precipitated solid was filtered off and recrystallised from isopropanol to give 6-hydroxyisoquinoline (12 g, 82%), m.p. 218°-20° C. (lit.* 220° C.).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Heat a mixture of 6-methoxy-isoquinoline (2.1 g, 13.2 mmol) and pyridine hydrochloride (30 g) in a heavy walled screw cap sealed tube at 160° C. overnight. Cool to room temperature, add water and concentrated ammonium hydroxide to bring the pH of the mixture to 10-11, extract with ethyl acetate (4 times), wash the combined organic extracts with water (4 times), and concentrate under reduced pressure. Purification by medium pressure liquid chromatography eluting with 0-3% of 2N NH3/MeOH in dichloromethane afford the title compound (520 mg, 27%): δH (DMSO-d6, 400 MHz): 7.09 (s, 1H), 7.19 (dd, 1H, J=9, 2Hz),7.56(d, 1H, J=6 Hz),7.94 (d, 1H, J=9 Hz), 8.29 (d, 1H, J=6 Hz), 9.05 (s, 1H), 10.36 (s, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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